Cas no 474-62-4 (Campesterol)
Campesterol Chemical and Physical Properties
Names and Identifiers
-
- (24R)-5-Ergosten-3β-ol
- CAMPESTEROL
- CAMPESTEROL(P)
- CAMPESTEROL(P) PrintBack
- Short bamboo herb extract
- 24α-Methyl-5-cholesten-3β-ol
- 24(R)-Ergost-5-en-3β-ol
- Campesterin
- Oxidized rapeseed oil
- Campestrol
- Campasterol
- CHEBI:28623
- NSC 224330
- UNII-5L5O665639
- Mieyajunsu A
- (8R,9S,10S,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- CAMPESTEROL [MI]
- Ergost-5-en-3-ol-, (24R, 3.beta.)-
- AC-34100
- MS-26818
- DTXCID1020988
- 24(R)-methylcholesterol
- 24-Methylcholest-5-en-3beta-ol
- (24R)-5-Ergosten-3beta-ol
- NS00077009
- (24R)-Methylcholest-5-en-3.beta.-ol
- NSC-224330
- .DELTA.5-24-Isoergosten-3.beta.-ol
- CAMPESTEROL (CONSTITUENT OF PYGEUM) [DSC]
- cholest 5-en-3-ol, 24-methyl
- CAMPESTEROL (CONSTITUENT OF SAW PALMETTO) [DSC]
- Campest-5-en-3beta-ol
- 5L5O665639
- (24S)-beta-Methyl cholesterol
- MFCD28143670
- (3beta,24R)-ergost-5-en-3-ol
- (24R)-5-Ergosten-3-beta-ol
- (24R)-Ergost-5-en-3-beta-ol
- Ergost-5-en-3-ol, (3b,24R)-
- CHEMBL520535
- Q2756479
- delta5-24-Isoergosten-3beta-ol
- HY-N1459
- Ergost-5-en-3-ol, (3beta,24R)-
- 24.alpha.-Methyl-5-cholesten-3.beta.-ol
- (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- BF0849B6-7A25-4057-93A9-EB053E920C49
- 24alpha-Methylcholesterol
- 1ST000522
- CAMPESTEROL (CONSTITUENT OF SAW PALMETTO)
- (24R)-5-Ergosten-3b-ol
- 24a-Methylcholesterol
- (3b,24R)-Ergost-5-en-3-ol
- 474-62-4
- C01789
- DTXSID801009891
- 24-alpha-Methylcholesterol
- Campest-5-en-3-ol
- SCHEMBL94161
- 24-methyl-5-Cholestene-3-ol
- 24.alpha.-Methylcholesterol
- (3-beta-24R)-Ergost-5-en-3-ol
- (24R)ergost-5-en-3beta-ol
- CS-6302
- NS00009246
- 3 beta, 24R-ergost-5-en-3-ol
- LMST01030097
- (24R)-Methylcholest-5-en-3b-ol
- EINECS 207-484-4
- CAMPESTEROL [WHO-DD]
- Ergost-5-en-3beta-ol, (24R)-
- 290299-12-6
- Ergost-5-en-3-beta-ol
- (3-beta)-Ergost-5-en-3-ol
- NCGC00522517-01
- CAMPESTEROL (CONSTITUENT OF PYGEUM)
- 24a-Methyl-5-cholesten-3b-ol
- (24R)-Ergost-5-en-3beta-ol
- (24R)-24-methylcholest-5-en-3beta-ol
- (3.BETA.,24R)-ERGOST-5-EN-3-OL
- (24R)-Ergost-5-en-3b-ol
- Ergost-5-en-3-ol #
- SCHEMBL168489
- Ergost-5-en-3-ol,24R)-
- (24R)-5-Ergosten-3-ol
- 5-Cholestene-3-ol, 24-methyl-
- SGNBVLSWZMBQTH-UHFFFAOYSA-N
- SY075779
- NSC224330
- Ergost-5-en-3.beta.-ol, (24R)-
- (24R)-5-Ergosten-3.beta.-ol
- GLXC-13285
- Campesterol
-
- MDL: MFCD00010475
- Inchi: 1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26+,27-,28+/m0/s1
- InChI Key: SGNBVLSWZMBQTH-NJITVZLFSA-N
- SMILES: O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]
Computed Properties
- Exact Mass: 400.37100
- Monoisotopic Mass: 400.370516
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 9
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 8.8
- Topological Polar Surface Area: 20.2
- Molecular Weight: 400.7
Experimental Properties
- Color/Form: Powder
- Density: 0.98±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 158-159 ºC
- Boiling Point: 463.29°C (rough estimate)
- Flash Point: 214.3°C
- Refractive Index: 1.5100 (estimate)
- Solubility: Insuluble (2.0E-6 g/L) (25 ºC),
- PSA: 20.23000
- LogP: 8.40550
- Solubility: Not determined
- Merck: 13,1736
- Specific Rotation: D23 -33° (22.5 mg in 5 ml chloroform)
Campesterol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H312-H315-H319-H332-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:UN 1888 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36; S45; S36/37/39; S23
-
Hazardous Material Identification:
- Storage Condition:−20°C
- Risk Phrases:R20/21/22
Campesterol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RF727-5mg |
Campesterol |
474-62-4 | 65% | 5mg |
¥1837.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RF727-1mg |
Campesterol |
474-62-4 | 65% | 1mg |
¥546.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C137607-10mg |
Campesterol |
474-62-4 | 65% | 10mg |
¥2523.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C137607-1mg |
Campesterol |
474-62-4 | 65% | 1mg |
¥508.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C137607-25mg |
Campesterol |
474-62-4 | 65% | 25mg |
¥5403.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C137607-5mg |
Campesterol |
474-62-4 | 65% | 5mg |
¥1486.90 | 2023-09-03 | |
| ChemFaces | CFN92204-10mg |
Campesterol |
474-62-4 | >=98% | 10mg |
$188 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1523-20mg |
Campesterol |
474-62-4 | HPLC≥98% | 20mg |
¥2600元 | 2023-09-15 | |
| DC Chemicals | DC10377-100 mg |
Campesterol |
474-62-4 | >98% | 100mg |
$900.0 | 2022-03-01 | |
| DC Chemicals | DC10377-250 mg |
Campesterol |
474-62-4 | >98% | 250mg |
$1800.0 | 2022-03-01 |
Campesterol Suppliers
Campesterol Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Campesterol
Exploring Campesterol (CAS No. 474-62-4): A Comprehensive Guide to Its Properties and Applications
Campesterol (CAS No. 474-62-4) is a naturally occurring phytosterol found in various plants, including soybeans, nuts, and seeds. As a member of the sterol family, it shares structural similarities with cholesterol but offers distinct health benefits. In recent years, plant sterols like campesterol have gained significant attention due to their potential role in supporting cardiovascular health, reducing LDL cholesterol, and promoting overall wellness. This article delves into the science behind campesterol, its sources, mechanisms of action, and modern applications in nutrition and supplements.
The chemical structure of campesterol (CAS No. 474-62-4) features a tetracyclic ring system, characteristic of sterol compounds. Unlike cholesterol, which is primarily derived from animal sources, campesterol is a plant-derived sterol, making it a popular ingredient in vegan and vegetarian diets. Research suggests that campesterol competes with cholesterol for absorption in the intestines, thereby helping to lower blood cholesterol levels. This mechanism has made it a key component in functional foods and dietary supplements aimed at improving heart health.
One of the most frequently asked questions about campesterol is its safety and efficacy. Clinical studies have shown that plant sterols, including campesterol, are generally safe for consumption when taken in recommended doses. However, excessive intake may interfere with the absorption of fat-soluble vitamins like vitamins A, D, E, and K. As consumers increasingly seek natural alternatives to synthetic cholesterol-lowering drugs, campesterol has emerged as a promising option. Its inclusion in fortified foods, such as margarine and yogurt, has further boosted its popularity.
In the context of modern health trends, campesterol aligns with the growing demand for functional ingredients and nutraceuticals. With the rise of personalized nutrition and preventive healthcare, many individuals are turning to plant-based sterols to manage their cholesterol levels naturally. Additionally, the cosmetic industry has explored the use of campesterol in skincare formulations due to its potential anti-inflammatory and moisturizing properties. This versatility underscores its value across multiple industries.
From an environmental perspective, the sourcing of campesterol (CAS No. 474-62-4) is also a topic of interest. As consumers become more eco-conscious, the demand for sustainably harvested phytosterols has increased. Manufacturers are now focusing on eco-friendly extraction methods to meet these expectations while maintaining product quality. This shift reflects broader trends in the nutraceutical and functional food sectors, where sustainability and efficacy go hand in hand.
In conclusion, campesterol (CAS No. 474-62-4) is a multifaceted compound with significant potential in health, nutrition, and cosmetics. Its ability to support cardiovascular health, coupled with its plant-based origin, makes it a standout ingredient in today's wellness-focused market. As research continues to uncover new applications, campesterol is poised to remain a key player in the evolving landscape of natural health solutions.
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